molecular formula C22H23N3O4 B6562458 N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide CAS No. 1091111-63-5

N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide

Cat. No. B6562458
CAS RN: 1091111-63-5
M. Wt: 393.4 g/mol
InChI Key: HRSOHLRVWZJTGL-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide (NCP-MOM) is an organic compound belonging to the class of oxanamides. It is a white crystalline solid that is soluble in a variety of organic solvents. NCP-MOM has been used in a number of scientific research applications due to its unique properties and potential applications.

Scientific Research Applications

N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide has been used in a variety of scientific research applications. It has been used in the synthesis of new heterocyclic compounds, such as 2-cyano-3-methyl-4-phenyl-5-thiazolines. It has also been used in the synthesis of new polymers, such as poly(2-cyano-3-methyl-4-phenyl-5-thiazoline-6-thione). In addition, N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide has been used as a catalyst in the synthesis of poly(2-cyano-3-methyl-4-phenyl-5-thiazoline-6-thione) and other polymers.

Mechanism of Action

N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide acts as a catalyst in the synthesis of polymers. It acts as a Lewis acid, which facilitates the formation of a covalent bond between the monomers of the polymer. This helps to increase the rate of polymerization, resulting in a faster synthesis time.
Biochemical and Physiological Effects
N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and to have anti-inflammatory and anti-tumor activities. In addition, N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide has been shown to have antioxidant properties, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide has a number of advantages and limitations for lab experiments. One of the advantages of using N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide is that it is a relatively inexpensive reagent, making it an attractive option for researchers. Additionally, N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide is relatively easy to synthesize, making it a convenient reagent for lab experiments.
However, there are also some limitations to using N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide. It is not soluble in water, which can limit its use in certain experiments. Additionally, N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide can be toxic if inhaled or ingested, and should be handled with caution.

Future Directions

N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide has the potential to be used in a variety of future applications. For example, it could be used to synthesize new polymers with unique properties. Additionally, N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide could be used in the development of new drugs, as it has been shown to have anti-inflammatory and anti-tumor activities. Finally, N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide could be used to develop new materials with improved properties, such as increased strength and durability.

Synthesis Methods

N'-(2-cyanophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide can be synthesized by reacting 4-methoxy-2-methoxyphenylacetone with cyanophenylhydrazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF). The product is then isolated and purified by recrystallization.

properties

IUPAC Name

N'-(2-cyanophenyl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-28-19-9-5-3-7-17(19)22(10-12-29-13-11-22)15-24-20(26)21(27)25-18-8-4-2-6-16(18)14-23/h2-9H,10-13,15H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSOHLRVWZJTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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